Pyridin-3-ylmethyl acetate chemical properties and structure
Pyridin-3-ylmethyl acetate chemical properties and structure
An In-depth Technical Guide to Pyridin-3-ylmethyl Acetate: Structure, Properties, and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridin-3-ylmethyl acetate is a heterocyclic compound incorporating the functionally significant pyridine ring, a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and core reactive principles. While specific, published experimental data for this exact molecule is sparse, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust scientific profile. We detail a representative synthetic protocol via esterification, predict its spectroscopic characteristics, and explore its potential applications as a synthon in the development of novel therapeutic agents, grounded in the well-documented biological importance of the pyridine scaffold.
Introduction: The Strategic Importance of the Pyridine Moiety
The pyridine heterocycle is a fundamental structural motif in the design of small-molecule drugs, valued for its excellent pharmacokinetic properties, metabolic stability, and its capacity to form crucial hydrogen bonds with biological targets.[1] As a bioisostere of the benzene ring, its incorporation can significantly enhance the pharmacological profile of a lead compound. Pyridin-3-ylmethyl acetate serves as a key building block, providing a reactive handle (the acetate ester) attached to the versatile pyridine-3-methanol scaffold. Understanding its chemical properties is therefore crucial for chemists aiming to leverage this scaffold in synthetic campaigns targeting a range of therapeutic areas, including infectious diseases and neurodegenerative disorders.[1][2]
Chemical Structure and Physicochemical Properties
Pyridin-3-ylmethyl acetate consists of a pyridine ring substituted at the 3-position with a methyl acetate group. The nitrogen atom in the pyridine ring imparts a weak basicity and influences the electronic distribution within the aromatic system, making it a key site for potential interactions.
Structural and Identity Data
| Property | Value | Source(s) |
| IUPAC Name | pyridin-3-ylmethyl acetate | |
| CAS Number | 10072-09-0 | [3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| SMILES | CC(=O)OCC1=CN=CC=C1 | [3] |
| InChIKey | FPXVLCLVAIUGPW-UHFFFAOYSA-N |
Computed Physicochemical Data
The following properties are computationally predicted and provide valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Source(s) |
| Purity | ≥95% (Commercially available) | [3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |
| LogP | 1.1447 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Purification
Pyridin-3-ylmethyl acetate is most commonly synthesized via the esterification of 3-pyridinemethanol with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a strong acid or can be promoted by a base like pyridine or triethylamine, which also serves to neutralize the acidic byproduct.
Representative Synthesis Workflow
The following diagram illustrates a standard laboratory workflow for the synthesis and purification of pyridin-3-ylmethyl acetate.
Caption: General workflow for the synthesis and purification of Pyridin-3-ylmethyl acetate.
Step-by-Step Experimental Protocol (Representative)
Causality: This protocol utilizes acetic anhydride as the acetylating agent. The reaction is catalyzed by a catalytic amount of sulfuric acid, which protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A basic workup is essential to neutralize the acidic catalyst and the acetic acid byproduct.
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Reaction Setup: To a solution of 3-pyridinemethanol (1.0 eq.) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.1 eq.).
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring solution at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
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Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
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Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system such as a gradient of ethyl acetate in hexanes, to yield the pure pyridin-3-ylmethyl acetate.[4]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the acetate methyl group, the benzylic methylene protons, and the four aromatic protons on the pyridine ring.
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~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (-O-C(=O)-CH₃ ).
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~5.1 ppm (singlet, 2H): This signal is attributed to the two benzylic protons (-O-CH₂ -Py), deshielded by the adjacent oxygen and the aromatic ring.
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~7.3-8.6 ppm (multiplets, 4H): These signals correspond to the four protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on their position relative to the nitrogen atom and the substituent. The protons at positions 2 and 6 will typically be the most downfield (deshielded) due to the inductive effect of the ring nitrogen.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the two carbons of the acetate group and the six carbons of the pyridinylmethyl moiety.
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~21 ppm: Acetyl methyl carbon (C H₃-C=O).
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~65 ppm: Benzylic methylene carbon (-O-C H₂-Py).
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~123-150 ppm: Five signals for the carbons of the pyridine ring. The carbon attached to the nitrogen (C2 and C6) will be significantly downfield.
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~170 ppm: Carbonyl carbon of the ester group (-C =O).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
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~3050-3100 cm⁻¹: C-H stretching of the aromatic pyridine ring.
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~2850-2950 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.
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~1740 cm⁻¹ (strong): A characteristic strong absorption due to the C=O (carbonyl) stretching of the ester functional group.
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~1580-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
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~1230 cm⁻¹ (strong): C-O stretching of the ester group.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.
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Key Fragments: PubChem lists major fragments at m/z values of 35, 109, and 92, which can be rationalized by fragmentation of the parent ion. The loss of the acetyl group (CH₃CO) would lead to a fragment at m/z 108, and subsequent rearrangements could produce the observed ions.
Reactivity and Applications in Drug Development
Pyridin-3-ylmethyl acetate is a versatile intermediate in organic synthesis. Its reactivity is centered around two main sites: the ester functional group and the pyridine ring.
Key Chemical Transformations
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Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3-pyridinemethanol and acetic acid or its corresponding salt. This transformation is useful for deprotection strategies.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the acetate group with a different alkoxy group.
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N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen is available for reaction with electrophiles, such as alkyl halides to form pyridinium salts, or with oxidizing agents to form pyridine N-oxides. These modifications can dramatically alter the compound's solubility and biological activity.
Role as a Synthon in Medicinal Chemistry
The true value of pyridin-3-ylmethyl acetate lies in its role as a precursor to more complex molecules. The pyridine-3-methanol core is found in numerous biologically active compounds. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been extensively synthesized and evaluated for their potent antibacterial activities, demonstrating the utility of this scaffold in developing novel anti-infective agents.[2][5] The pyridine ring's ability to act as a hydrogen bond acceptor and its favorable metabolic profile make it an attractive component in designing inhibitors for various enzymes and receptors.[1][6]
Caption: Reactivity and synthetic utility of Pyridin-3-ylmethyl acetate.
Safety and Handling
Pyridin-3-ylmethyl acetate is classified as a hazardous substance and requires careful handling in a laboratory setting.
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GHS Classification: The compound is associated with warnings for acute toxicity (oral, dermal, inhalation), skin irritation, serious eye irritation, and respiratory tract irritation.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
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Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended for chemicals of this class (e.g., 2-8°C for long-term stability).[3]
Conclusion
Pyridin-3-ylmethyl acetate is a valuable chemical entity whose significance is derived from the strategic combination of a reactive ester and the pharmaceutically privileged pyridine ring. While detailed experimental characterization data is not widely published, its properties and reactivity can be reliably predicted based on fundamental chemical principles. This guide has provided a framework for its synthesis, characterization, and safe handling, underscoring its potential as a versatile building block for researchers engaged in the synthesis of novel, biologically active molecules. Its utility in constructing more complex scaffolds positions it as a key intermediate for drug discovery and development programs.
References
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. Available at: [Link]
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Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable Catalysis. (n.d.). ACS Publications. Available at: [Link]
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NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (2012). Asian Journal of Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Available at: [Link]
-
(Pyridin-3-yl)methyl acetate. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. Available at: [Link]
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